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Introduction: The Synthetic Value of Ring Expansion
in Cyclobutanone Chemistry
Cyclobutanones are versatile four-membered ring ketones that serve as valuable building

blocks in organic synthesis. Their inherent ring strain makes them susceptible to a variety of

ring-opening and rearrangement reactions, providing access to more complex molecular

architectures. Among these transformations, one-carbon ring expansion reactions are

particularly powerful, offering a direct route to five-membered carbocycles and heterocycles.

For researchers in medicinal chemistry and drug development, the ability to controllably expand

the cyclobutanone core of a molecule like 2-propylcyclobutanone into a cyclopentanone or a

lactone is of significant interest for the generation of novel scaffolds and the exploration of

structure-activity relationships.

This technical guide provides a detailed overview of three principal methods for the ring

expansion of 2-propylcyclobutanone: the Baeyer-Villiger oxidation, the Tiffeneau-Demjanov

rearrangement, and homologation with diazomethane. Each section delves into the underlying

mechanism, discusses the critical issue of regioselectivity, and provides detailed, field-proven

protocols to empower researchers to confidently apply these transformations in their own

synthetic endeavors.
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The Baeyer-Villiger oxidation is a cornerstone of organic synthesis, enabling the conversion of

ketones to esters, and in the case of cyclic ketones, to lactones.[1][2] This reaction proceeds

via the insertion of an oxygen atom adjacent to the carbonyl group and is renowned for its

stereospecificity and predictable regioselectivity based on the migratory aptitude of the

adjacent carbon atoms.[2][3]

Mechanism and Regioselectivity
The reaction is initiated by the nucleophilic attack of a peroxyacid on the protonated carbonyl of

2-propylcyclobutanone, forming a tetrahedral intermediate known as the Criegee

intermediate.[4] The key step involves the migration of one of the α-carbons to the adjacent

oxygen atom with concomitant cleavage of the weak O-O bond. The migratory aptitude

generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[3]

For 2-propylcyclobutanone, the two potential migrating groups are a secondary carbon (C2,

bearing the propyl group) and a primary carbon (C4). Based on the established migratory

aptitudes, the more substituted C2 carbon is expected to migrate preferentially, leading to the

formation of 5-propyl-tetrahydro-pyran-2-one (a δ-valerolactone) as the major product.

Migration of the C4 carbon would yield the isomeric 3-propyl-tetrahydro-furan-2-one (a γ-

butyrolactone).

Products

5-Propyl-tetrahydro-pyran-2-one
(δ-Valerolactone)

3-Propyl-tetrahydro-furan-2-one
(γ-Butyrolactone)

2-Propylcyclobutanone Protonated KetoneH+ Criegee IntermediateRCO3H

C2 MigrationRearrangement

C4 Migration

Rearrangement

Major Pathway
(more substituted C migration)

Minor Pathway
(less substituted C migration)

Click to download full resolution via product page

Caption: Baeyer-Villiger oxidation of 2-propylcyclobutanone.
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Experimental Protocol: Baeyer-Villiger Oxidation with m-
CPBA
This protocol describes a general procedure for the Baeyer-Villiger oxidation of 2-
propylcyclobutanone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

2-Propylcyclobutanone (1.0 eq)

m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask with magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

Dissolve 2-propylcyclobutanone (1.0 eq) in anhydrous DCM in a round-bottom flask

equipped with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.
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Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the

temperature remains below 5 °C.

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and

stir for an additional 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of

saturated aqueous Na₂S₂O₃ solution to decompose excess peroxyacid.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

NaHCO₃ solution (2 x), and brine (1 x).

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl

acetate gradient) to isolate the lactone products.

Self-Validation and Causality:

Temperature Control: The initial addition of m-CPBA at 0 °C is crucial to control the

exothermic nature of the reaction and prevent potential side reactions.

Quenching: The use of sodium thiosulfate is a standard and reliable method to neutralize the

unreacted and potentially explosive peroxyacid.

Washing: The sodium bicarbonate wash is essential to remove the m-chlorobenzoic acid

byproduct.

Tiffeneau-Demjanov Rearrangement: A Versatile
Route to 2-Propylcyclopentanone
The Tiffeneau-Demjanov rearrangement offers a robust method for the one-carbon ring

expansion of cyclic ketones to their homologous counterparts.[5][6] The sequence involves the

conversion of the ketone to a β-amino alcohol, followed by diazotization and a pinacol-type

rearrangement.
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Mechanism and Regioselectivity
The synthesis begins with the formation of a cyanohydrin from 2-propylcyclobutanone, which

is subsequently reduced to the corresponding 1-(aminomethyl)-2-propylcyclobutanol.

Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts

the primary amine to a diazonium salt, an excellent leaving group.[6] Loss of dinitrogen gas

generates a primary carbocation, which immediately undergoes a 1,2-alkyl shift to expand the

ring and form a more stable tertiary carbocation stabilized by the adjacent hydroxyl group.

Subsequent deprotonation yields the desired 2-propylcyclopentanone.

In this case, the migration of the C2 carbon bearing the propyl group is highly favored due to

the formation of a more stable tertiary carbocation intermediate.

2-Propylcyclobutanone Cyanohydrin

1. KCN, H+
2. H2, Catalyst 1-(Aminomethyl)-2-propylcyclobutanolReduction (e.g., LiAlH4) Diazonium SaltNaNO2, HCl Primary Carbocation-N2 Ring Expansion Oxonium Ion 2-Propylcyclopentanone-H+
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Caption: Tiffeneau-Demjanov rearrangement of 2-propylcyclobutanone.

Experimental Protocol: Tiffeneau-Demjanov
Rearrangement
This is a two-step protocol starting from the precursor β-amino alcohol, which can be

synthesized from 2-propylcyclobutanone.

Step 1: Synthesis of 1-(Aminomethyl)-2-propylcyclobutanol

Materials: 2-Propylcyclobutanone, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI₂),

lithium aluminum hydride (LiAlH₄), diethyl ether or THF, 2M HCl, 2M NaOH.

Procedure:

To a solution of 2-propylcyclobutanone in anhydrous DCM, add a catalytic amount of

ZnI₂ followed by the dropwise addition of TMSCN at 0 °C. Stir until the reaction is

complete (TLC monitoring).
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Work up the reaction and hydrolyze the silyl ether to obtain the cyanohydrin.

Carefully add the cyanohydrin to a suspension of LiAlH₄ in anhydrous diethyl ether or THF

at 0 °C. Allow to warm to room temperature and stir until the reduction is complete.

Quench the reaction cautiously with water and aqueous NaOH. Filter the aluminum salts

and extract the aqueous layer with ether.

Dry the combined organic layers, concentrate, and purify to obtain the β-amino alcohol.

Step 2: Ring Expansion to 2-Propylcyclopentanone

Materials: 1-(Aminomethyl)-2-propylcyclobutanol, sodium nitrite (NaNO₂), acetic acid, water,

diethyl ether.

Procedure:

Dissolve the amino alcohol in an aqueous solution of acetic acid and cool to 0 °C.

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at

0-5 °C. Vigorous gas evolution (N₂) will be observed.

After the addition is complete, stir the mixture at 0 °C for 30 minutes and then at room

temperature for 1-2 hours.

Extract the reaction mixture with diethyl ether (3 x).

Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

Purify the crude 2-propylcyclopentanone by distillation or column chromatography.

Self-Validation and Causality:

Diazotization Conditions: The reaction is performed at low temperatures to ensure the

stability of the diazonium intermediate and to control the rate of nitrogen evolution.
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Acidic Medium: The acidic conditions are necessary for the in situ generation of nitrous acid

from sodium nitrite.

Homologation with Diazomethane: A Classical
Carbon Insertion
The reaction of cyclic ketones with diazomethane is a classical method for one-carbon ring

expansion.[7] However, due to the hazardous nature of diazomethane, this reaction should be

performed with extreme caution and by experienced personnel in a well-ventilated fume hood.

Mechanism and Regioselectivity
Diazomethane acts as a nucleophile, attacking the carbonyl carbon of 2-propylcyclobutanone
to form a tetrahedral intermediate. This intermediate then undergoes a 1,2-alkyl shift with the

expulsion of nitrogen gas to yield the ring-expanded cyclopentanone. The regioselectivity is

governed by the migratory aptitude of the adjacent carbons, similar to the Baeyer-Villiger

oxidation. Therefore, migration of the more substituted C2 carbon is expected to be the major

pathway, leading to 2-propylcyclopentanone.

2-Propylcyclobutanone Tetrahedral IntermediateCH2N2

1,2-Alkyl Shift
-N2

Epoxide Byproduct
Side Reaction

2-PropylcyclopentanoneMajor Product

Click to download full resolution via product page

Caption: Diazomethane homologation of 2-propylcyclobutanone.

Experimental Protocol: Diazomethane Homologation
!!! EXTREME CAUTION: Diazomethane is highly toxic and explosive. This reaction should only

be performed by trained personnel in a dedicated setup, behind a blast shield. Use

diazomethane-specific glassware.

Materials:
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2-Propylcyclobutanone

Ethereal solution of diazomethane (prepared in situ from a precursor like Diazald®)

Diethyl ether, anhydrous

Methanol (catalytic amount)

Acetic acid (for quenching)

Procedure:

Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from

Diazald® and KOH). The concentration of the diazomethane solution should be determined

before use.

Dissolve 2-propylcyclobutanone in anhydrous diethyl ether in a flame-dried, three-necked

flask equipped with a dropping funnel and a nitrogen inlet.

Cool the solution to 0 °C.

Add a catalytic amount of methanol.

Slowly add the ethereal diazomethane solution dropwise to the ketone solution. The yellow

color of diazomethane should disappear upon addition. Continue the addition until a faint

yellow color persists.

Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the

yellow color disappears and gas evolution ceases.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solution

using a rotary evaporator with a trap cooled by dry ice/acetone.

Purify the resulting 2-propylcyclopentanone by distillation or chromatography.
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Self-Validation and Causality:

Catalytic Methanol: The presence of a protic source like methanol can catalyze the reaction

by protonating the carbonyl, making it more electrophilic.

Careful Quenching: Acetic acid is used to safely neutralize any remaining diazomethane by

converting it to methyl acetate.

Summary of Ring Expansion Methods
Reaction Reagents Major Product

Key
Advantages

Key
Disadvantages

Baeyer-Villiger

Oxidation

Peroxyacid (e.g.,

m-CPBA)

5-Propyl-

tetrahydro-pyran-

2-one

High

regioselectivity,

stereospecificity,

access to

lactones.

Use of potentially

explosive

peroxyacids.

Tiffeneau-

Demjanov

Rearrangement

1. KCN, H₂ 2.

LiAlH₄ 3. NaNO₂,

H⁺

2-

Propylcyclopenta

none

Good yields,

reliable for

ketone

homologation.

Multi-step

sequence, use of

toxic reagents

(cyanide).

Diazomethane

Homologation

Diazomethane

(CH₂N₂)

2-

Propylcyclopenta

none

Direct one-

carbon insertion.

Diazomethane is

extremely

hazardous (toxic

and explosive).

Conclusion
The ring expansion of 2-propylcyclobutanone provides a powerful platform for the synthesis

of valuable five-membered ring systems. The choice of method—be it the Baeyer-Villiger

oxidation for lactone synthesis, the Tiffeneau-Demjanov rearrangement for a robust ketone

homologation, or the classical diazomethane reaction for direct carbon insertion—will depend

on the desired final product and the laboratory's capabilities for handling specific reagents. The

protocols and mechanistic insights provided herein are intended to serve as a comprehensive

guide for researchers and professionals in drug development to effectively utilize these
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transformative reactions in their synthetic campaigns. As with any chemical transformation,

careful optimization of reaction conditions for the specific substrate is recommended to achieve

the best results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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